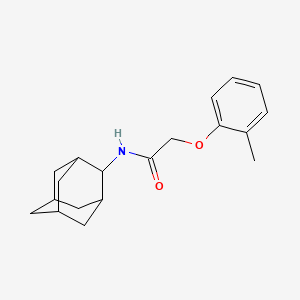

N-2-adamantyl-2-(2-methylphenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-2-adamantyl-2-(2-methylphenoxy)acetamide” is a compound that has been synthesized and studied for its potential pharmacological activity . It belongs to a class of compounds known as adamantyl derivatives . These compounds are designed and synthesized by modifying the amino group of amantadine .

Synthesis Analysis

The synthesis of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” involves the reduction of unsaturated nitriles containing the 2-adamantyl fragment with lithium aluminum hydride and nickel—aluminum alloy . In both cases, the double bond and nitrile group are simultaneously reduced . The presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups significantly retards the process .

Molecular Structure Analysis

The molecular structure of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” is confirmed by mass spectra (MS) and 1H NMR spectra . The compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” include the reduction of unsaturated nitriles containing the 2-adamantyl fragment . This process is significantly retarded by the presence of bulky substituents in the substrate in the α-position to the adamantyl fragment and hydroxy groups .

Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” are not provided in the search results. However, the compound’s molecular weight and formula can be inferred from its structure .

Mécanisme D'action

The mechanism of action of “N-2-adamantyl-2-(2-methylphenoxy)acetamide” is not explicitly mentioned in the search results. However, similar adamantyl derivatives have been shown to exhibit various types of pharmacological activity . For example, some adamantyl derivatives demonstrate a high inhibition level of 11β-HSD1 in liver and a moderate level in fatty cells and in brain cells after binding for 16 hours .

Orientations Futures

The development of efficient methods for the synthesis of amino derivatives of 2-substituted adamantane, such as “N-2-adamantyl-2-(2-methylphenoxy)acetamide”, is considered an urgent task . This is due to their potential pharmacological activity and their use as intermediates in the synthesis of polymers with enhanced service characteristics .

Propriétés

IUPAC Name |

N-(2-adamantyl)-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO2/c1-12-4-2-3-5-17(12)22-11-18(21)20-19-15-7-13-6-14(9-15)10-16(19)8-13/h2-5,13-16,19H,6-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQUHWJWYAWQQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2C3CC4CC(C3)CC2C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methylphenoxy)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)

![ethyl 2-[(phenoxyacetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5880075.png)

![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)

![2,2,6-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5880125.png)

![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5880131.png)

![N-[3-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B5880133.png)

![diisopropyl 2,2'-[(6-oxo-6H-benzo[c]chromene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B5880155.png)